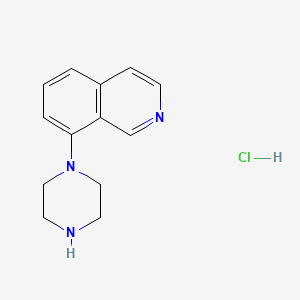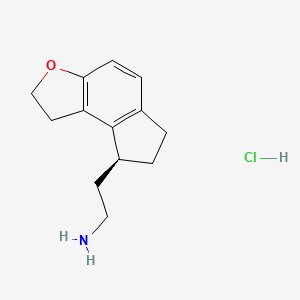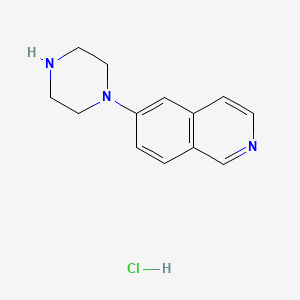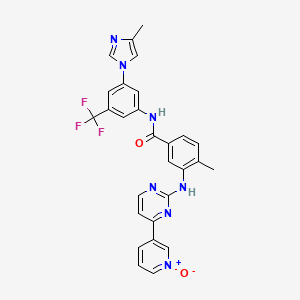
7-Bromo Darifenacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo Darifenacin: is a derivative of Darifenacin, a selective muscarinic M3 receptor antagonist. Darifenacin is primarily used to treat urinary incontinence by reducing bladder muscle contractions. The addition of a bromine atom at the 7th position of the benzofuran ring in Darifenacin results in this compound, which may exhibit unique pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo Darifenacin involves the bromination of Darifenacin. The process typically includes the following steps:
Bromination: Darifenacin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade brominating agents and solvents in large reactors.
Purification: Employing large-scale purification techniques such as industrial chromatography or crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo Darifenacin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 7-Bromo Darifenacin is used as a reference standard in analytical chemistry for the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacological effects of muscarinic receptor antagonists and their role in bladder function and other physiological processes .
Medicine: The compound is investigated for its potential therapeutic applications in treating overactive bladder syndrome and other conditions related to muscarinic receptor activity .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations targeting muscarinic receptors .
Mécanisme D'action
7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .
Comparaison Avec Des Composés Similaires
Darifenacin: The parent compound, which is also a selective muscarinic M3 receptor antagonist.
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Myrbetriq (Mirabegron): A beta-3 adrenergic agonist used for similar indications.
Comparison:
Selectivity: 7-Bromo Darifenacin, like Darifenacin, is highly selective for the M3 receptor, whereas Oxybutynin has broader muscarinic receptor activity.
Side Effects: Due to its selectivity, this compound may have fewer side effects related to non-M3 muscarinic receptor blockade compared to Oxybutynin.
Propriétés
Numéro CAS |
1391080-43-5 |
|---|---|
Formule moléculaire |
C28H29BrN2O2 |
Poids moléculaire |
505.456 |
Nom IUPAC |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
Clé InChI |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br |
Synonymes |
(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)
![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)





![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)



